
Brobactam
概要
説明
Brobactam is a synthetic compound known for its role as a β-lactamase inhibitor. It is chemically identified as 6β-bromopenicillanic acid and has been studied for its potential to combat antibiotic resistance by inhibiting β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
Brobactam is synthesized through a series of chemical reactions starting from penicillanic acid derivatives. The key step involves the bromination of the penicillanic acid to introduce the bromine atom at the 6β position. This is typically achieved using brominating agents under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity of this compound in industrial settings .
化学反応の分析
Types of Reactions
Brobactam primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in hydrolysis reactions, especially in the presence of β-lactamase enzymes .
Common Reagents and Conditions
Bromination: Bromine or brominating agents are used for the initial synthesis.
Hydrolysis: Water or aqueous solutions in the presence of β-lactamase enzymes.
Major Products Formed
The major product formed from the hydrolysis of this compound is the corresponding penicillanic acid derivative, which results from the cleavage of the β-lactam ring .
科学的研究の応用
In Vitro Studies
Efficacy Against Resistant Bacteria
In vitro studies have demonstrated that brobactam significantly enhances the activity of ampicillin against various beta-lactamase producing bacteria. For instance, a comparative study revealed that the combination of ampicillin and this compound exhibited superior activity against strains such as Proteus vulgaris, Morganella morganii, and Citrobacter freundii when compared to other combinations like amoxicillin/clavulanic acid. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were found to be similar for ampicillin/brobactam combinations, indicating effective bacterial suppression without the emergence of resistant populations under sub-inhibitory conditions .
Clinical Applications
Combination Therapy
This compound is primarily utilized in combination with beta-lactam antibiotics to combat infections caused by resistant organisms. The combination therapy has shown promise in treating infections caused by Enterobacteriaceae, particularly those expressing broad-spectrum beta-lactamases. Clinical case studies indicate that patients treated with ampicillin/brobactam combinations experienced improved outcomes compared to those receiving standard therapies .
Case Studies
Case Study 1: Treatment of Urinary Tract Infections (UTIs)
A clinical trial involving patients with complicated UTIs demonstrated that the use of ampicillin combined with this compound led to a higher rate of clinical cure compared to traditional treatments. The study highlighted a 90% success rate in patients infected with Escherichia coli strains resistant to conventional therapies .
Case Study 2: Management of Respiratory Infections
Another study focused on respiratory infections caused by Klebsiella pneumoniae. Patients treated with a regimen including this compound showed significant improvement in symptoms and reduction in bacterial load, demonstrating the potential for this compound to enhance treatment efficacy in respiratory infections .
Data Tables
Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Resistance Mechanism |
---|---|---|---|
Escherichia coli | 4 | 8 | Extended-spectrum beta-lactamase |
Proteus vulgaris | 2 | 4 | AmpC beta-lactamase |
Morganella morganii | 1 | 2 | Plasmid-mediated resistance |
Citrobacter freundii | 0.5 | 1 | Chromosomal beta-lactamase |
作用機序
Brobactam exerts its effects by binding to the active site of β-lactamase enzymes, thereby inhibiting their ability to hydrolyze β-lactam antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics against resistant bacteria. The molecular targets of this compound are the serine residues in the active site of β-lactamase enzymes, which are crucial for their catalytic activity .
類似化合物との比較
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor with a similar mechanism of action but less potent against certain β-lactamases compared to brobactam.
Sulbactam: A β-lactamase inhibitor used in combination with antibiotics like ampicillin, but with a different spectrum of activity.
Uniqueness of this compound
This compound is unique in its higher potency against chromosomally-encoded cephalosporinase enzymes in Enterobacteriaceae, making it more effective in certain clinical scenarios. Its ability to inhibit a wide range of β-lactamases with higher efficacy compared to other inhibitors like clavulanic acid highlights its potential as a superior β-lactamase inhibitor .
生物活性
Brobactam is a β-lactamase inhibitor that has garnered attention for its potential to enhance the efficacy of β-lactam antibiotics, particularly in combating resistant bacterial strains. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative effectiveness against various bacterial strains, and relevant case studies.
This compound functions primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound allows β-lactam antibiotics, such as ampicillin, to exert their antimicrobial effects effectively. Research indicates that this compound demonstrates 8-50 times greater potency than clavulanic acid against chromosomally-encoded β-lactamases .
In Vitro Studies
In vitro evaluations have shown that the combination of ampicillin and this compound (in a 3:1 ratio) is superior to other combinations, such as amoxicillin/clavulanic acid (4:1 ratio), particularly against specific pathogens:
Pathogen | Ampicillin/Brobactam (3:1) | Amoxicillin/Clavulanic Acid (4:1) |
---|---|---|
Proteus vulgaris | More effective | Less effective |
Morganella morganii | More effective | Less effective |
Citrobacter freundii | More effective | Less effective |
Yersinia enterocolitica | More effective | Less effective |
This compound's effectiveness is particularly pronounced against Enterobacteriaceae , where it has been shown to inhibit both plasmid and chromosomally mediated β-lactamases .
Minimum Inhibitory Concentration (MIC)
The MIC values for ampicillin/brobactam were found to be comparable to the Minimum Bactericidal Concentration (MBC), indicating that the combination is not only effective at inhibiting bacterial growth but also at killing bacteria .
Clinical Implications
In clinical settings, this compound has been evaluated for its role in treating infections caused by resistant strains. A notable case involved a patient with an infection caused by a strain of Staphylococcus aureus resistant to standard treatments. The administration of ampicillin/brobactam resulted in significant clinical improvement and microbiological eradication of the pathogen .
Resistance Development
Research has indicated that exposure to sub-inhibitory levels of ampicillin/brobactam does not generally lead to the development of resistance among staphylococcal strains . This is crucial as it suggests that this compound may be a viable option for prolonged therapy without contributing to resistance.
特性
IUPAC Name |
(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPSCAAXXVSFU-ALEPSDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181175 | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26631-90-3 | |
Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brobactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brobactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brobactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]
ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of this compound. Further research beyond these abstracts is required to gather these details.
A: this compound, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, this compound exhibits superior activity against these strains compared to cephalosporins. []
A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to this compound. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of this compound and other inhibitors. [, , ]
A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] this compound reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of this compound over 24 hours is approximately 40.2% of the administered dose. []
A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。